molecular formula C16H15ClN2O2 B4333625 2-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL

2-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL

Cat. No.: B4333625
M. Wt: 302.75 g/mol
InChI Key: IVELGWVAAFNDMK-UHFFFAOYSA-N
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Description

2-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL is a complex organic compound that features a benzimidazole core linked to a chlorophenoxy group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where the benzimidazole nitrogen attacks the chloromethyl group of 4-chlorophenoxy chloromethyl ether.

    Introduction of the Ethanol Group: The final step involves the reaction of the intermediate with ethylene oxide or a similar reagent to introduce the ethanol group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biology: It can serve as a probe to study biological processes involving benzimidazole derivatives.

    Industry: The compound can be used in the development of new agrochemicals or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL is unique due to its combination of a benzimidazole core with a chlorophenoxy group, which imparts specific chemical and biological properties not found in simpler analogs. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c17-12-5-7-13(8-6-12)21-11-16-18-14-3-1-2-4-15(14)19(16)9-10-20/h1-8,20H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVELGWVAAFNDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCO)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL
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2-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL
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2-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL
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2-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL
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2-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL

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